molecular formula C15H13N5O3S B2621941 5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole CAS No. 1327528-94-8

5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Cat. No. B2621941
CAS RN: 1327528-94-8
M. Wt: 343.36
InChI Key: YKRRXWSMPOSLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression. It has also been shown to inhibit the activity of various kinases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to inhibit the production of inflammatory cytokines, which play a role in various inflammatory diseases. Additionally, it has been shown to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole in lab experiments is its potential applications in the field of medicinal chemistry. It has shown promising results as an anticancer, anti-inflammatory, and antimicrobial agent. However, one of the limitations is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to evaluate its safety and efficacy in vivo, and to explore its potential applications in other areas of medicinal chemistry.

Synthesis Methods

The synthesis of 5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole has been reported using various methods. One of the most common methods involves the reaction of 3-(pyrimidin-2-yl)-1,2,4-oxadiazole with 1-(phenylsulfonyl)azetidine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. Other methods involve the use of different starting materials and reagents, but the basic principle remains the same.

Scientific Research Applications

5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole has shown potential applications in the field of medicinal chemistry. It has been studied as a potential anticancer agent, with promising results in vitro. It has also been studied as a potential anti-inflammatory agent, with significant inhibition of inflammatory cytokines. Additionally, it has been studied as a potential antimicrobial agent, with activity against various bacterial strains.

properties

IUPAC Name

5-[1-(benzenesulfonyl)azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S/c21-24(22,12-5-2-1-3-6-12)20-9-11(10-20)15-18-14(19-23-15)13-16-7-4-8-17-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRRXWSMPOSLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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